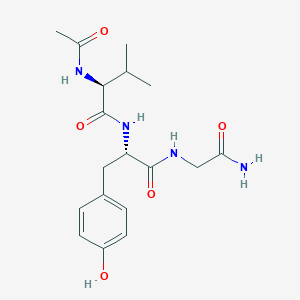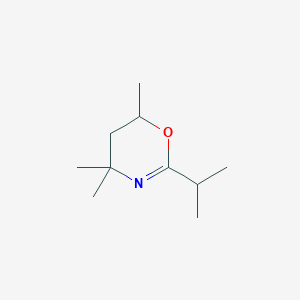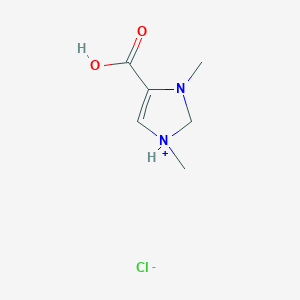
N-Acetyl-L-valyl-L-tyrosylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-valyl-L-tyrosylglycinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of the amino acids valine, tyrosine, and glycine, with an acetyl group attached to the nitrogen atom of the valine residue. The presence of these specific amino acids and the acetylation enhances its stability and bioavailability, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valyl-L-tyrosylglycinamide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (tyrosine and valine) are added sequentially through a series of coupling and deprotection steps. The acetylation of the valine residue is performed using acetic anhydride in the presence of a base, such as pyridine, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its application in research and development.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-valyl-L-tyrosylglycinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine, a process that can be catalyzed by peroxidases.
Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT) to break disulfide bonds if present.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of peroxidase enzymes.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptides with modified acetyl groups.
Scientific Research Applications
N-Acetyl-L-valyl-L-tyrosylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic effects, including its ability to modulate immune responses and its use as a drug delivery vehicle.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-Acetyl-L-valyl-L-tyrosylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group enhances its stability and facilitates its binding to target proteins. The peptide can modulate various signaling pathways by acting as an agonist or antagonist, depending on the context. For example, it may influence the activity of kinases and phosphatases, thereby regulating cellular processes like proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tyrosine: A derivative of tyrosine with an acetyl group, known for its role in neurotransmitter synthesis.
N-Acetyl-L-cysteine: A derivative of cysteine with antioxidant properties, used in the treatment of acetaminophen overdose.
N-Acetyl-L-leucine: A derivative of leucine, investigated for its potential in treating neurological disorders.
Uniqueness
N-Acetyl-L-valyl-L-tyrosylglycinamide is unique due to its specific combination of amino acids and the presence of an acetyl group. This structure confers distinct biochemical properties, such as enhanced stability and bioavailability, which are not observed in other similar compounds. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
CAS No. |
52134-70-0 |
|---|---|
Molecular Formula |
C18H26N4O5 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C18H26N4O5/c1-10(2)16(21-11(3)23)18(27)22-14(17(26)20-9-15(19)25)8-12-4-6-13(24)7-5-12/h4-7,10,14,16,24H,8-9H2,1-3H3,(H2,19,25)(H,20,26)(H,21,23)(H,22,27)/t14-,16-/m0/s1 |
InChI Key |
XZUYAXCDMKLEBX-HOCLYGCPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)

![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)






![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)
![Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-](/img/structure/B14657186.png)
![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)
